molecular formula C9H11ClO3 B1469849 Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate CAS No. 1421601-77-5

Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate

Cat. No. B1469849
CAS RN: 1421601-77-5
M. Wt: 202.63 g/mol
InChI Key: LSDNHZRRFUVZKR-UHFFFAOYSA-N
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Description

“Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate” is an organic compound with the molecular formula C8H9ClO3 and a molecular weight of 188.61 . It is a derivative of furan, a heterocyclic compound, and contains a chloroethyl group and a methyl ester group .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of chloroformates, which are a class of organic compounds used as reagents in organic chemistry . Chloroformates are used to convert polar compounds into less polar, more volatile derivatives . A related compound, 1-Chloroethyl chloroformate, has been used for N-demethylation reactions during the determination of multiple drugs of abuse in biological fluids .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate” includes a furan ring, a chloroethyl group, and a methyl ester group . Furan is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Chloroformates, such as the chloroethyl group in this compound, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl produced .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The chloroethyl group in the molecule can undergo further reactions to form complex structures that are often found in bioactive molecules .

Alkylation Reactions

Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate: can act as an alkylating agent. It has been reported to alkylate secondary amines, which is a fundamental step in the synthesis of many organic compounds, including drugs and polymers .

Michaelis-Arbuzov and Michaelis-Becker Reactions

The compound is involved in Michaelis-Arbuzov and Michaelis-Becker reactions, which are important for the synthesis of phosphorus-containing compounds. These reactions are significant in the field of organophosphorus chemistry, which has applications in medicinal chemistry and materials science .

CO2 Capture

Due to its reactivity, Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate could potentially be used in the functionalization of materials for CO2 capture. Amine-functionalized metal–organic frameworks (MOFs), for example, show great promise for CO2 capture due to the strong interaction between CO2 and basic amino functionalities .

Catalysis

The compound’s reactive sites make it a candidate for use in catalytic processes. Its structure could be modified to create catalysts that facilitate various chemical reactions, which is a key area of research in green chemistry and sustainable industrial processes .

Drug Delivery Systems

The chemical structure of Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate allows for its incorporation into drug delivery systems. By reacting with other compounds, it can form part of a delivery mechanism that controls the release of drugs in the body .

Material Science

In material science, the compound can be used to synthesize new materials with specific properties. Its incorporation into polymers or coatings could lead to materials with enhanced durability, flexibility, or other desirable characteristics .

Organic Synthesis Intermediates

Lastly, it serves as an intermediate in organic synthesis. Its functional groups are versatile and can be transformed into a wide range of other functional groups, making it a valuable building block in synthetic organic chemistry .

properties

IUPAC Name

methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-5-4-7(6(2)10)13-8(5)9(11)12-3/h4,6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDNHZRRFUVZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(C)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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